molecular formula C16H19N3O2S B5637928 1-(2-Ethoxyphenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione

1-(2-Ethoxyphenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione

Cat. No.: B5637928
M. Wt: 317.4 g/mol
InChI Key: VHSMVQKMIOLPKR-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a furan-2-ylmethyl group, and a triazinane-2-thione core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyphenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Ethoxyphenyl Intermediate: The starting material, 2-ethoxyphenol, undergoes a reaction with an appropriate halogenating agent to form 2-ethoxyphenyl halide.

    Introduction of the Furan-2-ylmethyl Group: The 2-ethoxyphenyl halide is then reacted with furan-2-ylmethylamine under suitable conditions to introduce the furan-2-ylmethyl group.

    Cyclization and Thionation: The intermediate product is subjected to cyclization with a triazine derivative, followed by thionation using a sulfurizing agent to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyphenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan-2-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Ethoxyphenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: Influencing cellular signaling pathways, such as those involved in cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione
  • 1-(2-Ethoxyphenyl)-5-(thiophen-2-ylmethyl)-1,3,5-triazinane-2-thione
  • 1-(2-Ethoxyphenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-one

Uniqueness

1-(2-Ethoxyphenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activities. Its ethoxyphenyl and furan-2-ylmethyl groups contribute to its distinct properties compared to similar compounds.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-2-20-15-8-4-3-7-14(15)19-12-18(11-17-16(19)22)10-13-6-5-9-21-13/h3-9H,2,10-12H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSMVQKMIOLPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CN(CNC2=S)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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